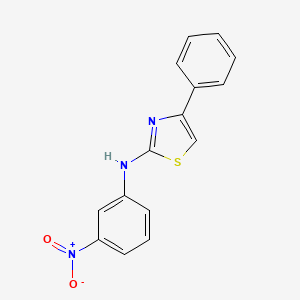![molecular formula C18H18O3 B5768496 methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate](/img/structure/B5768496.png)
methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate, also known as MDMB, is a synthetic cannabinoid that is structurally similar to THC. Synthetic cannabinoids are a class of psychoactive substances that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. MDMB is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body.
Mechanism of Action
Methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. CB1 receptors are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune function. methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate binds to these receptors and activates them, leading to a variety of physiological and psychological effects.
Biochemical and Physiological Effects:
methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to have potent analgesic, anti-inflammatory, and antiemetic effects, which make it a promising candidate for the treatment of pain, inflammation, and nausea. It has also been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate. methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate has been shown to have effects on the immune system, including changes in cytokine production and immune cell function. It has also been shown to have effects on the central nervous system, including changes in neurotransmitter release and neuronal activity.
Advantages and Limitations for Lab Experiments
Methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of synthetic cannabinoids on the body. It has also been shown to have potent analgesic, anti-inflammatory, and antiemetic effects, which make it a promising candidate for the treatment of pain, inflammation, and nausea. However, there are also limitations to the use of methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate in lab experiments. It is a synthetic cannabinoid, which means that it may not accurately mimic the effects of natural cannabinoids found in the cannabis plant. It is also a potent psychoactive substance, which means that it may have unwanted psychological effects in animal models.
Future Directions
There are several future directions for research on methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate. One area of research is the development of methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate analogs that have improved pharmacological properties, such as increased potency or selectivity for certain receptors. Another area of research is the study of the long-term effects of methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate use, including the potential for addiction and the development of tolerance. Additionally, research is needed to better understand the effects of methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate on different organ systems and to develop new therapeutic applications for this compound.
Synthesis Methods
Methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate can be synthesized using a variety of methods, including the reaction of 4-bromomethylbenzoate with 2,3-dihydro-1H-inden-5-ol in the presence of a base such as potassium carbonate. The resulting product is then methylated using methyl iodide to yield methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate. Another method involves the reaction of 4-aminomethylbenzoate with 2,3-dihydro-1H-inden-5-ol in the presence of a coupling agent such as EDCI, followed by methylation with methyl iodide.
Scientific Research Applications
Methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. It is often used as a reference compound to compare the effects of other synthetic cannabinoids. methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate has been shown to have potent analgesic, anti-inflammatory, and antiemetic effects in animal models. It has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, the immune system, and the central nervous system.
properties
IUPAC Name |
methyl 4-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-18(19)15-7-5-13(6-8-15)12-21-17-10-9-14-3-2-4-16(14)11-17/h5-11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUNJOLPKFEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)

![2-[(cyanomethyl)thio]-7-methyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5768481.png)


![2-chloro-1-[(2-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B5768508.png)



![N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5768524.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5768530.png)